

Technical Guide: 2-Chloro-4-hexylthiophene

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Compound of Interest

Compound Name: **2-Chloro-4-hexylthiophene**

Cat. No.: **B15396711**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed experimental protocol for a representative synthesis, and a workflow visualization for **2-Chloro-4-hexylthiophene**. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Core Molecular Data

A summary of the key quantitative data for **2-Chloro-4-hexylthiophene** is presented below.

Property	Value	Source
Molecular Weight	202.748 g/mol	[1]
Molecular Formula	C ₁₀ H ₁₅ ClS	[1]
CAS Number	1207426-65-0	[1]
Physical State	Liquid	[1]

Synthesis of 2-Chloro-4-hexylthiophene: An Experimental Protocol

The following protocol describes a representative method for the synthesis of **2-Chloro-4-hexylthiophene**. This procedure is adapted from a common method for the regioselective halogenation of 3-alkylthiophenes, which involves lithiation followed by quenching with an

electrophilic chlorine source. A straightforward method for the synthesis of the analogous 2-bromo-4-alkylthiophenes involves the regioselective lithiation of 3-alkylthiophenes with n-butyllithium (n-BuLi) and subsequent quenching with bromine at low temperatures[2].

Materials and Reagents

- 3-Hexylthiophene
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- N-Chlorosuccinimide (NCS)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas (for inert atmosphere)

Experimental Procedure

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is charged with 3-hexylthiophene (1 equivalent) and anhydrous tetrahydrofuran (THF).
- Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.
- Deprotonation: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (1.1 equivalents) while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation at the 2-position.

- Chlorination: A solution of N-chlorosuccinimide (NCS) (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for an additional 2 hours.
- Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Workup: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to yield pure **2-Chloro-4-hexylthiophene**.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2-Chloro-4-hexylthiophene**.

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Caption: Synthetic pathway for **2-Chloro-4-hexylthiophene**.

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References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. researchgate.net [researchgate.net]
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